molecular formula C19H21NO5 B6412491 3-(3-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% CAS No. 1261990-21-9

3-(3-BOC-Aminophenyl)-5-methoxybenzoic acid, 95%

Cat. No. B6412491
CAS RN: 1261990-21-9
M. Wt: 343.4 g/mol
InChI Key: BWXAGFUUZFSTCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-BOC-Aminophenyl)-5-methoxybenzoic acid (3-BOC-APB) is an organic compound with a molecular weight of 284.3 g/mol. It is a white crystalline solid that is soluble in polar solvents such as methanol and acetonitrile, and is insoluble in non-polar solvents such as hexane and ether. 3-BOC-APB is a common reagent used in organic synthesis and has a variety of applications in the pharmaceutical, biochemical, and biotechnological fields.

Scientific Research Applications

3-(3-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% is used in various scientific research applications, including peptide synthesis, peptide modification, and peptide mapping. It is also used in the synthesis of peptide-based drugs, such as adenosine triphosphate (ATP) analogs and peptide-based inhibitors of protein-protein interactions. In addition, 3-(3-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% is used in the synthesis of peptide-based fluorescent probes and peptide-based affinity reagents.

Mechanism of Action

3-(3-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% is an acid-labile protecting group, meaning it is stable in a neutral or basic environment but is easily cleaved in an acidic environment. In peptide synthesis, it is used to protect the side chains of amino acids from unwanted reactions. The protecting group can then be selectively removed by treatment with an acid, such as trifluoroacetic acid or hydrochloric acid.
Biochemical and Physiological Effects
3-(3-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% is not known to have any significant biochemical or physiological effects. It is used as a reagent in synthetic organic chemistry and is not intended for human or animal consumption.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(3-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% in lab experiments is that it is a relatively stable protecting group, allowing for the selective protection of amino acids in peptide synthesis. It is also relatively easy to remove, making it ideal for peptide mapping and peptide modification. The main limitation of using 3-(3-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% is that it can be hydrolyzed in the presence of water, making it unsuitable for use in aqueous solutions.

Future Directions

The use of 3-(3-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% in synthetic organic chemistry is expected to continue to increase in the future. Possible future directions include the development of new methods for the synthesis of peptide-based drugs, the use of 3-(3-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% in the synthesis of peptide-based fluorescent probes, and the use of 3-(3-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% in the synthesis of peptide-based affinity reagents. Additionally, research is being conducted to improve the stability of 3-(3-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% in aqueous solutions, making it suitable for use in a variety of lab experiments.

Synthesis Methods

3-(3-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% can be synthesized through a two-step process. The first step involves the reaction of 3-aminophenol with tert-butyl chloroformate to form 3-BOC-aminophenol. The second step involves the reaction of 3-BOC-aminophenol with 5-methoxybenzoyl chloride to form 3-(3-BOC-Aminophenyl)-5-methoxybenzoic acid, 95%. Both reactions can be conducted in anhydrous solvents such as dichloromethane or tetrahydrofuran.

properties

IUPAC Name

3-methoxy-5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-19(2,3)25-18(23)20-15-7-5-6-12(9-15)13-8-14(17(21)22)11-16(10-13)24-4/h5-11H,1-4H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXAGFUUZFSTCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Boc-aminophenyl)-5-methoxybenzoic acid

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